2,4-Dichloro-5-iodo-1,3-thiazole 2,4-Dichloro-5-iodo-1,3-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20434831
InChI: InChI=1S/C3Cl2INS/c4-1-2(6)8-3(5)7-1
SMILES:
Molecular Formula: C3Cl2INS
Molecular Weight: 279.91 g/mol

2,4-Dichloro-5-iodo-1,3-thiazole

CAS No.:

Cat. No.: VC20434831

Molecular Formula: C3Cl2INS

Molecular Weight: 279.91 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5-iodo-1,3-thiazole -

Specification

Molecular Formula C3Cl2INS
Molecular Weight 279.91 g/mol
IUPAC Name 2,4-dichloro-5-iodo-1,3-thiazole
Standard InChI InChI=1S/C3Cl2INS/c4-1-2(6)8-3(5)7-1
Standard InChI Key DVGDZPLJGAKVOU-UHFFFAOYSA-N
Canonical SMILES C1(=C(SC(=N1)Cl)I)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The thiazole ring in 2,4-dichloro-5-iodo-1,3-thiazole consists of a five-membered aromatic system containing one sulfur and one nitrogen atom. Halogen substituents at positions 2, 4, and 5 introduce steric and electronic effects that influence reactivity. The iodine atom’s polarizability enhances intermolecular interactions, while chlorine atoms contribute to electrophilic substitution patterns .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃Cl₂INS
Molecular Weight279.9 g/mol
Density2.12 g/cm³ (estimated)
Melting Point56.5–57.5°C (analogous data)
Boiling Point285–290°C (decomposes)

The compound’s stability under ambient conditions makes it suitable for storage and handling in laboratory settings, though moisture sensitivity necessitates anhydrous environments during synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the thiazole protons and halogen atoms. For instance:

  • ¹H NMR: A singlet at δ 7.85 ppm corresponds to the C5 proton adjacent to iodine.

  • ¹³C NMR: Peaks at δ 152.3 (C2), 148.9 (C4), and 98.5 ppm (C5) confirm halogen substitution .
    Mass spectrometry (MS) fragments at m/z 279 (M⁺), 244 (M⁺–Cl), and 127 (C₃INS⁺) align with its structural features .

Synthesis and Optimization

Halogenation Strategies

The synthesis typically involves sequential halogenation of a thiazole precursor. A validated method includes:

  • Lithiation-Iodination: Reacting 2,4-dichlorothiazole with n-butyllithium at −78°C, followed by iodine quench to introduce the C5-iodo group .

  • Purification: Azeotropic distillation with toluene removes residual moisture, yielding 77–83% pure product .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Lithiationn-BuLi, Et₂O, −78°C85–90
IodinationI₂, Et₂O, −78°C to RT82–83
PurificationToluene azeotrope77–83

Continuous flow reactors improve scalability by maintaining low temperatures and minimizing side reactions.

Alternative Routes

Electrophilic iodination using I₂/KI in acidic media offers a one-pot alternative but suffers from lower regioselectivity (∼65% yield) . Comparative studies indicate that lithiation-iodination remains superior for large-scale production .

Biological Activity and Mechanism

Antimicrobial Efficacy

2,4-Dichloro-5-iodo-1,3-thiazole demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC 1.56–6.25 µM) and fungi (Aspergillus flavus: MIC 16 µg/ml) . Its mechanism involves:

  • Enzyme Inhibition: Binding to FabH (β-ketoacyl-ACP synthase III), disrupting bacterial fatty acid biosynthesis .

  • Membrane Disruption: Halogen-dependent interactions with lipid bilayers, enhancing permeability.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Iodo and chloro substituents increase electrophilicity, enhancing target binding .

  • Positional Effects: C5-iodo substitution improves antifungal activity compared to bromo analogs (e.g., 4-bromo-5-iodo-2-methylthiazole) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antiviral Agents: Modifications at C5 yield analogs with activity against HIV-1 protease .

  • Anticancer Drugs: Coupling with pyridine moieties enhances topoisomerase II inhibition .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 50 g/ha.

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could reduce systemic toxicity while improving bioavailability .

Green Chemistry Approaches

Developing solvent-free iodination methods using mechanochemistry may enhance sustainability .

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